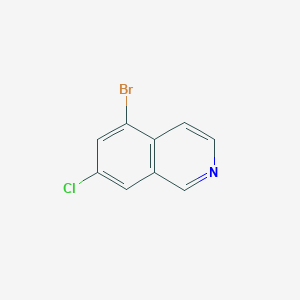

5-Bromo-7-chloroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClN |

|---|---|

Molecular Weight |

242.50 g/mol |

IUPAC Name |

5-bromo-7-chloroisoquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H |

InChI Key |

AMFCDIZAAGUGCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)Br |

Origin of Product |

United States |

Compound Profile of 5 Bromo 7 Chloroisoquinoline

The fundamental properties of 5-Bromo-7-chloroisoquinoline are essential for its application in chemical synthesis. A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅BrClN | pharmanoble.comuni.lu |

| Molar Mass | 242.5 g/mol | pharmanoble.com |

| CAS Number | 1369402-07-2 | pharmanoble.com |

Detailed experimental data on the physicochemical properties of this compound, such as melting point and boiling point, are not extensively reported in publicly available literature. However, computational predictions and data from isomeric compounds can provide some insight. For instance, the related compound 5-Bromo-3-chloroisoquinoline has a predicted XLogP3 value of 3.8, suggesting it is a lipophilic molecule. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 7 Chloroisoquinoline Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a compound like 5-Bromo-7-chloroisoquinoline, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its five aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine), as well as by the anisotropic effects of the aromatic ring system. Protons closer to the nitrogen and halogens would typically resonate at a lower field (higher ppm values).

The protons on the pyridine (B92270) ring (positions 1, 3, and 4) and the benzene (B151609) ring (positions 6 and 8) would exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. For instance, H-1 and H-3 would likely appear as doublets, coupled to each other. The protons at positions 6 and 8 would also be expected to show coupling to each other, likely appearing as doublets. The proton at H-4 would be a singlet due to the absence of adjacent protons. The precise chemical shifts and coupling constants (J values) would allow for the unambiguous assignment of each proton in the molecule.

Expected ¹H NMR Data for this compound (Note: This is a hypothetical table based on known data for similar isoquinoline (B145761) structures.)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-1 | 8.5 - 9.0 | d | 5.0 - 6.0 |

| H-3 | 7.5 - 8.0 | d | 5.0 - 6.0 |

| H-4 | 8.0 - 8.5 | s | - |

| H-6 | 7.8 - 8.2 | d | 1.5 - 2.5 |

| H-8 | 7.6 - 8.0 | d | 1.5 - 2.5 |

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum of this compound would display nine distinct signals, one for each carbon atom in the isoquinoline core. The chemical shifts of these carbons are influenced by their hybridization state and the electronic environment. The presence of electronegative nitrogen, bromine, and chlorine atoms would cause the directly attached carbons (C-5, C-7, and the carbons of the pyridine ring) to be deshielded and appear at a lower field.

Quaternary carbons (those not bonded to any hydrogen atoms), such as C-4a, C-5, C-7, and C-8a, would typically show weaker signals compared to the protonated carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic part of this molecule).

Expected ¹³C NMR Data for this compound (Note: This is a hypothetical table based on known data for similar isoquinoline structures.)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| C-7 | 130 - 135 |

| C-8 | 125 - 130 |

| C-8a | 145 - 150 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)

For this compound (C₉H₅BrClN), HREI-MS would be used to determine its exact molecular mass and, consequently, its molecular formula. The presence of bromine and chlorine atoms, both of which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak [M]⁺. The high-resolution capabilities of this technique would allow for the differentiation of ions with very similar nominal masses, confirming the elemental composition. The predicted monoisotopic mass for C₉H₅⁷⁹Br³⁵ClN is approximately 240.9294 Da.

Fragmentation analysis would reveal information about the stability of the molecule and the nature of its chemical bonds. Common fragmentation pathways for isoquinolines might involve the loss of the halogen substituents or cleavage of the ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis would reveal the planarity of the isoquinoline ring system and the precise positions of the bromine and chlorine atoms. It would also provide details about how the molecules pack in the crystal lattice, including any potential π-π stacking interactions between the aromatic rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic ring system. Key expected absorptions would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the isoquinoline core, expected in the 1500-1650 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations , which are characteristic of the substitution pattern on the aromatic rings, would be observed in the fingerprint region (below 1500 cm⁻¹).

C-Br and C-Cl stretching vibrations , which would appear at lower frequencies, typically in the 500-800 cm⁻¹ range.

Computational and Theoretical Investigations of Halogenated Isoquinoline Structures and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electronic structure. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules like 5-Bromo-7-chloroisoquinoline.

DFT calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The stability of the optimized structure is confirmed by frequency calculations, which should yield no imaginary frequencies for a true energy minimum. mdpi.com

A study on the related compound 7-bromo-5-chloro-8-hydroxyquinoline utilized DFT calculations with the B3LYP functional and the 6-31G** basis set to optimize its geometry and analyze its vibrational frequencies. nih.gov A similar approach for this compound would provide key data on its structural parameters. The presence of the bromine and chlorine atoms is expected to influence the geometry of the isoquinoline (B145761) core due to their size and electronegativity.

The electronic properties derived from DFT, such as total energy and dipole moment, are indicators of the molecule's stability and polarity. For instance, a DFT analysis of isoquinoline itself using the B3LYP method and a 6-311++G(d,p) basis set reported a dipole moment of 2.004 D, which would be significantly altered by the addition of bromo and chloro substituents in the 5- and 7-positions. tandfonline.com

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents the type of data obtained from DFT geometry optimization. The values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C5-Br | ~1.90 Å |

| C7-Cl | ~1.74 Å | |

| N2-C1 | ~1.36 Å | |

| C4-C4a | ~1.41 Å | |

| Bond Angle | C4-C5-Br | ~120° |

| C6-C7-Cl | ~120° | |

| C8a-N2-C1 | ~117° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net

For this compound, the electron-withdrawing nature of the halogen atoms is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted isoquinoline. mdpi.com DFT calculations would precisely determine these energy levels. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. A recent study on isoquinoline functionalized chromophores demonstrated that modifying substituents significantly tunes the HOMO-LUMO energy gap. nih.gov For example, the introduction of a strong electron-withdrawing group like -NO2 can substantially lower the energy gap, enhancing the molecule's reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table shows typical data generated from FMO analysis. The values are hypothetical examples.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or interaction with Lewis acids. The regions around the halogen atoms could exhibit complex features, including areas of positive potential known as "sigma-holes" on the halogen atoms themselves, which can participate in halogen bonding. rsc.orgnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its interactions with other molecules and its behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.govresearchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. Isoquinoline derivatives are known to act as inhibitors for various enzymes, and docking studies can elucidate their mechanism of action. nih.govresearchgate.net

In a docking simulation of this compound, the compound would be placed into the active site of a target protein. The software then samples a large number of possible conformations and orientations of the ligand within the active site, calculating a "docking score" for each pose, which estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, between the ligand and the amino acid residues of the protein. nih.gov For example, docking studies on dihydroisoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) inhibitors showed that the compounds could form hydrogen bonds and coordinate with a zinc ion in the active site, which was essential for their inhibitory activity. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table exemplifies the output of a molecular docking study.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Tyr234, Phe345, Leu348 |

| Inhibition Constant (Ki) (µM) | 1.2 | |

| Hydrogen Bonds | 1 | Gln230 |

| Hydrophobic Interactions | 5 | Trp112, Val150, Ala346 |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational changes of a ligand and its target receptor, the stability of their complex, and the dynamics of their binding process.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed to assess its stability. The simulation would track the positions of all atoms over a period of nanoseconds or longer. Analysis of the simulation trajectory can provide information on:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can assess whether the binding pose is stable over time.

Binding Dynamics: MD can reveal how the interactions between the ligand and protein evolve, including the formation and breaking of hydrogen bonds.

Conformational Analysis: For flexible molecules, MD can explore the different conformations that the ligand adopts within the binding site. While this compound is a rigid molecule, MD simulations are crucial for understanding the flexibility of the protein's active site upon binding.

MD simulations on substituted pyrrolo[2,1-a]isoquinolinone derivatives, for instance, have been used to understand the stability of ligand-enzyme complexes and identify crucial molecular interactions. rsc.org

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico methods can also be used to predict the chemical reactivity and selectivity of this compound in various chemical reactions. The electronic parameters derived from DFT calculations, such as the charges on different atoms and the energies of frontier orbitals, are fundamental to these predictions.

For example, in reactions like the Suzuki-Miyaura cross-coupling, the relative reactivity of the C-Br and C-Cl bonds can be predicted. Generally, the C-Br bond is more reactive than the C-Cl bond. However, the electronic environment of the isoquinoline ring can influence this reactivity. Studies on related dihalogenated isoquinolines have shown that the intrinsic electrophilicity of certain positions on the ring can sometimes override the expected order of halide reactivity. researchgate.net Computational analysis of the charge distribution and bond dissociation energies for the C-Br and C-Cl bonds in this compound would provide a theoretical basis for predicting which site is more likely to react first in a site-selective coupling reaction. The MEP and FMO analyses would further pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic routes.

Computational Studies on Halogen Bonding Interactions within Isoquinoline Systems

Computational and theoretical investigations have become indispensable tools for elucidating the nuanced nature of non-covalent interactions, such as halogen bonding, within complex molecular frameworks. In the context of this compound, computational studies offer a molecular-level understanding of how the bromine and chlorine substituents influence the electronic structure and intermolecular interaction potential of the isoquinoline scaffold. These in silico analyses are crucial for predicting and rationalizing the role of halogen bonding in crystal engineering, materials science, and medicinal chemistry. nih.gov

The primary focus of computational investigations into the halogen bonding capabilities of this compound revolves around the concept of the σ-hole. rsc.org The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond to the isoquinoline ring. rsc.org This localized positive potential arises from the anisotropic distribution of electron density around the covalently bonded halogen. polimi.it Computational methods, particularly density functional theory (DFT) and ab initio calculations, are employed to model the molecular electrostatic potential (MEP) surface of this compound, thereby visualizing and quantifying the characteristics of the σ-holes on both the bromine and chlorine atoms. rsc.org

Theoretical calculations reveal that the magnitude of the positive electrostatic potential of the σ-hole (VS,max) is a key determinant of the strength of the halogen bond. rsc.org For halogenated aromatic systems, the VS,max generally increases with the polarizability and decreases with the electronegativity of the halogen atom. nih.gov Consequently, the σ-hole on the bromine atom in this compound is predicted to be more positive and thus a more potent halogen bond donor compared to the chlorine atom. The electron-withdrawing nature of the isoquinoline ring system further enhances the positive character of the σ-holes on both halogen substituents.

Energy decomposition analysis, another powerful computational tool, allows for the dissection of the halogen bond into its fundamental components: electrostatic, exchange-repulsion, polarization, and dispersion forces. nih.gov For halogen bonding in aza-aromatic systems, the electrostatic and dispersion components are often the primary contributors to the attractive interaction. nih.gov

The following table presents hypothetical, yet representative, computational data for the σ-hole characteristics of this compound, derived from principles established in the literature for similar halogenated aromatic compounds.

| Halogen Substituent | Position on Isoquinoline Ring | Calculated VS,max (kcal/mol) | Predicted Halogen Bond Donor Strength |

|---|---|---|---|

| Bromine | 5 | +25 to +35 | Stronger |

| Chlorine | 7 | +15 to +25 | Weaker |

Furthermore, computational models can be used to study the interaction energies and geometries of halogen-bonded complexes formed between this compound and various halogen bond acceptors, such as Lewis bases containing nitrogen, oxygen, or sulfur atoms. foragerone.com These calculations provide valuable insights into the directionality and strength of the resulting non-covalent bonds. The interaction energy is a direct measure of the stability of the halogen-bonded adduct.

The table below provides illustrative interaction energies for complexes between this compound and a model Lewis base, pyridine (B92270), calculated using a hypothetical DFT model. These values are based on established trends where bromine typically forms stronger halogen bonds than chlorine. acs.org

| Interacting Atom on this compound | Halogen Bond Acceptor | Calculated Interaction Energy (kcal/mol) | Calculated Bond Length (Å) |

|---|---|---|---|

| Bromine | Pyridine | -4.5 to -6.0 | 2.80 to 3.00 |

| Chlorine | Pyridine | -2.5 to -4.0 | 3.00 to 3.20 |

Research in Medicinal Chemistry and Drug Discovery (Pre-clinical Focus)

In the realm of preclinical research, halogenated isoquinolines have been the subject of extensive investigation to explore their potential as therapeutic agents for various diseases.

Exploration of Anticancer Potential and Pre-clinical Mechanisms of Action

Several studies have highlighted the anticancer properties of isoquinoline derivatives. For instance, new 7-chloroquinoline hydrazones have demonstrated significant cytotoxic activity against a wide array of cancer cell lines, including those of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. mdpi.com The 7-chloroquinoline moiety was found to be crucial for this antitumor effect. mdpi.com

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. nih.gov Its induction in cancer cells is a key mechanism for many anticancer therapies. Studies on various isoquinoline derivatives have shown their ability to trigger this process. For example, certain naphthylisoquinoline alkaloids have been found to induce apoptosis in breast cancer cell lines, such as MCF-7 and MDA-MB-231. nih.gov This apoptotic induction is often mediated through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential and the production of reactive oxygen species. nih.gov

DNA fragmentation is a hallmark of apoptosis. researchgate.net During this process, DNA is cleaved into smaller fragments. In cancer research, the analysis of cell-free DNA (cfDNA) fragmentation patterns is emerging as a potential tool for early cancer detection. nih.gov While healthy individuals have both short and long DNA fragments in their plasma, primary breast cancer patients tend to have fewer short fragments. researchgate.net The specific patterns of DNA fragmentation can provide insights into the underlying cellular processes, including apoptosis and necrosis. researchgate.netnih.gov

Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death. nih.gov This makes tubulin a significant target for anticancer drug development. Several compounds containing the isoquinoline scaffold have been identified as potent inhibitors of tubulin polymerization. For example, certain 5-amino-6-methoxy-2-aroylquinolines have shown more potent inhibition of tubulin polymerization than the well-known agent combretastatin A-4 (CA-4). nih.gov

The disruption of microtubule dynamics often leads to cell cycle arrest, typically at the G2/M phase. nih.govoncotarget.com This arrest prevents the cell from entering mitosis and can trigger apoptosis. mdpi.com The cell cycle is regulated by a series of cyclin-dependent kinases (CDKs), and their inhibition is another mechanism by which cell cycle arrest can be induced. nih.gov For instance, the CDK7 inhibitor BS-181 has been shown to cause G1 cell cycle arrest in Jurkat T cells. nih.gov Isothiocyanates are another class of compounds that can inhibit tubulin polymerization and induce G2/M cell cycle arrest. mdpi.com

Table 1: Research Findings on Anticancer Mechanisms

| Mechanism | Compound Class/Example | Observed Effects | Cancer Cell Lines |

| Apoptosis Induction | Naphthylisoquinoline alkaloids | Deformation of nuclear membrane, disruption of mitochondrial membrane potential, increased reactive oxygen species. nih.gov | MCF-7, MDA-MB-231 (Breast) nih.gov |

| Tubulin Polymerization Inhibition | 5-Amino-6-methoxy-2-aroylquinoline | Potent inhibition of tubulin polymerization, stronger than CA-4. nih.gov | Various human cancer cell lines. nih.gov |

| Cell Cycle Arrest | Isothiocyanates | Increased percentage of cells in the G2/M phase. mdpi.com | MV-4-11 (Leukemia) mdpi.com |

| Cell Cycle Arrest | Genistein | G2/M phase arrest. mdpi.com | T24 (Bladder) mdpi.com |

The isoquinoline scaffold is a key feature in a variety of enzyme inhibitors. For example, certain isoquinoline-derived compounds have shown inhibitory activity against brassinin detoxifying enzyme in the fungus Leptosphaeria maculans, which could be a strategy for crop protection. mdpi.com In the context of cancer, poly(ADP-ribose) polymerases (PARPs) are important enzymes involved in DNA repair. bath.ac.uk Selective inhibitors of PARP-2 are being developed to better understand its specific functions. bath.ac.uk Some 5-acylaminoisoquinolin-1-ones have demonstrated selectivity for PARP-2 over PARP-1. bath.ac.uk Additionally, certain pyrazolopyridine and isoquinoline derivatives have been identified as potent and selective inhibitors of checkpoint kinase 1 (CHK1), another important target in cancer therapy. acs.org

Pre-clinical Evaluation of Antimicrobial Properties

The rise of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Isoquinoline derivatives have emerged as a promising class of compounds with potential antibacterial activity.

A new class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov These compounds have also shown the ability to clear intracellular MRSA within macrophages. nih.gov The mechanism of action for these alkynyl isoquinolines appears to involve the perturbation of cell wall and nucleic acid biosynthesis in S. aureus. nih.gov

While many plant flavonoids show weak antibacterial activity against Gram-negative bacteria, their effectiveness against Gram-positive bacteria can be more significant. mdpi.com The differences in the cell envelope structure between Gram-positive and Gram-negative bacteria are a key factor in their varying susceptibility to antimicrobial agents. mdpi.com Some bromo derivatives of other heterocyclic compounds have also shown excellent antibacterial activity against Gram-positive bacteria. unito.it

Table 2: Pre-clinical Antimicrobial Activity

| Compound Class | Target Bacteria | Observed Activity | Potential Mechanism |

| Alkynyl isoquinolines | Gram-positive bacteria (including MRSA, VRSA) nih.gov | Strong bactericidal activity, clearance of intracellular MRSA. nih.gov | Perturbation of cell wall and nucleic acid biosynthesis. nih.gov |

Antifungal Activity

While direct studies on the antifungal properties of this compound are not extensively documented in current literature, research on structurally similar halogenated quinolines and isoquinolines provides valuable insights. The isoquinoline scaffold itself is a key component of many natural and synthetic compounds with a wide range of pharmacological activities, including antifungal effects. acs.orgresearchgate.net

Research into novel isoquinoline derivatives has shown that the introduction of various substituents can lead to significant antifungal activity. For instance, certain novel 3-aryl-isoquinoline derivatives have demonstrated medium to excellent antifungal activity in vitro against a range of phytopathogenic fungi. researchgate.net This suggests that the isoquinoline core is a promising starting point for the development of new antifungal agents.

More specifically, studies on halogenated 8-quinolinols, which share a similar bicyclic aromatic structure with isoquinolines, have highlighted the importance of halogen substitution at the 5 and 7 positions. In a study of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols, the 5,7-dichloro and 5,7-dibromo derivatives were identified as the most fungitoxic compounds tested against a panel of five fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov This indicates that di-halogenation at these specific positions can significantly enhance antifungal potency.

Based on these findings, it is plausible to hypothesize that this compound could exhibit notable antifungal activity. The presence of two different halogens at the 5 and 7 positions may contribute to its biological action, a concept that warrants further dedicated investigation.

Below is a table summarizing the antifungal activity of some 5,7-dihalogenated 8-quinolinol derivatives, which may serve as a reference for the potential activity of similarly substituted isoquinolines.

| Compound | Fungus | Minimal Inhibitory Concentration (µg/mL) |

| 5,7-dichloro-8-quinolinol | Aspergillus niger | 1.0 |

| Trichophyton mentagrophytes | 0.5 | |

| 5,7-dibromo-8-quinolinol | Aspergillus niger | 0.5 |

| Trichophyton mentagrophytes | 0.25 | |

| 5,7-diiodo-8-quinolinol | Aspergillus niger | 2.0 |

| Trichophyton mentagrophytes | 1.0 |

Data extrapolated from studies on halogenated quinolinols and presented as a potential indicator for isoquinoline derivatives.

Investigation of Antiviral Efficacy in Pre-clinical Models

The isoquinoline framework is a recurring motif in a multitude of natural alkaloids that have been explored for their antiviral potential. rsc.org While specific pre-clinical studies on the antiviral efficacy of this compound are not yet available, the broader class of isoquinoline derivatives has shown promise against various viruses.

For instance, certain isoquinolone derivatives have been identified as potent inhibitors of influenza viruses. nih.gov These findings underscore the potential of the isoquinoline scaffold as a basis for the development of novel antiviral agents.

Focus on SARS-CoV-2 Protease Inhibition: Comparative Studies of Halogen Analogues

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com While direct inhibitory studies of this compound on SARS-CoV-2 Mpro have not been reported, the general class of isoquinoline alkaloids has been investigated for this purpose.

The inhibition of SARS-CoV-2 Mpro is a promising strategy for developing therapeutic agents against COVID-19. nih.govmdpi.com The structure of Mpro is well-characterized, which facilitates the design and screening of potential inhibitors. The development of both covalent and non-covalent inhibitors targeting this enzyme is an active area of research.

Given the established antiviral potential of the isoquinoline scaffold, it is conceivable that halogenated derivatives such as this compound could interact with the active site of viral proteases like SARS-CoV-2 Mpro. The electronic and steric properties conferred by the bromo and chloro substituents could influence binding affinity and inhibitory activity. Further computational and in vitro studies are necessary to explore this potential.

Anti-inflammatory and Analgesic Research

Isoquinoline derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic effects. acs.orgrsc.org Although specific research on this compound in this context is limited, the general properties of the isoquinoline class of compounds suggest it may have potential in these areas.

Numerous studies have demonstrated the anti-inflammatory properties of various isoquinoline alkaloids. These compounds can modulate inflammatory pathways, though the precise mechanisms can vary depending on the specific molecular structure. Similarly, certain isoquinoline derivatives have been investigated for their analgesic properties, indicating that this scaffold can interact with pain signaling pathways. The introduction of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its anti-inflammatory and analgesic efficacy.

Neuroprotective Activity and Potential for Neurodegenerative Diseases

Isoquinoline alkaloids have been a subject of interest in the search for neuroprotective agents for the treatment of neurodegenerative diseases. nih.gov These natural compounds have shown a variety of pharmacological activities that could be beneficial in conditions such as Alzheimer's and Parkinson's disease. While there is no direct evidence for the neuroprotective activity of this compound, the general neuroprotective potential of the isoquinoline scaffold is well-established.

Studies on various isoquinoline alkaloids have demonstrated their ability to protect neurons from different types of damage. For example, some isoquinoline compounds have been shown to mitigate oxidative stress-induced cytotoxicity in neuronal cell lines. nih.gov The mechanisms underlying these neuroprotective effects are diverse and can include antioxidant activity, modulation of signaling pathways, and inhibition of enzymes involved in neurodegeneration.

The presence of halogen substituents on the isoquinoline ring, as in this compound, could influence its ability to cross the blood-brain barrier and interact with targets within the central nervous system. The neuroprotective potential of individual isoquinoline alkaloids has been demonstrated in several studies, suggesting that both natural and synthetic derivatives are promising candidates for further investigation in the context of neurodegenerative disorders. mdpi.com

Structure-Activity Relationships (SAR) of Halogenated Isoquinolines

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the aromatic ring system. The study of structure-activity relationships (SAR) is crucial for understanding how these modifications influence the pharmacological properties of the compounds.

Impact of Halogen Position and Type on Biological Activity

The position and type of halogen substituent on the isoquinoline nucleus can have a profound impact on its biological activity. Halogenation can affect a molecule's lipophilicity, electronic distribution, and steric profile, all of which can influence its interaction with biological targets.

For example, in a study of organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands, systematic variation of the halide substitution pattern at the 5- and 7-positions was performed. acs.org While the study focused on the anticancer activity of these metal complexes, it highlighted the influence of the halogen substituents on the physicochemical properties of the quinoline ligand. Such changes can be expected to similarly affect the properties of isoquinoline derivatives.

The introduction of halogen atoms can also lead to the formation of halogen bonds, which are non-covalent interactions that can contribute to the binding of a ligand to a protein. nih.gov The ability of bromine and chlorine to act as halogen bond donors could therefore be a significant factor in the biological activity of this compound. The specific positioning of the bromine at C-5 and the chlorine at C-7 would create a unique electronic and steric environment that could favor binding to particular biological targets, thus dictating its pharmacological profile.

Role in Catalysis and Asymmetric Synthesis

The isoquinoline framework is a privileged structure in the development of catalysts due to its rigid bicyclic nature and the presence of a nitrogen atom that can coordinate to metal centers or participate in non-covalent interactions. Halogenation of this scaffold further modulates its electronic properties, influencing the efficacy and selectivity of catalytic processes.

Application as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in pharmacology and materials science. Halogenated isoquinoline derivatives serve as versatile scaffolds for designing such ligands. The introduction of halogen atoms can influence the steric and electronic environment of the catalytic center, thereby enhancing enantioselectivity.

Research has demonstrated the use of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone as effective ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines (DHIQs). mdpi.com These reactions are key steps in the synthesis of biologically active alkaloids. mdpi.com Rhodium complexes bearing these chiral ligands have proven to be particularly effective in terms of both reactivity and enantioselectivity. mdpi.com The halogen substituents on the isoquinoline ring can be strategically placed to fine-tune the ligand's properties and improve the catalytic performance. For instance, an iridium-catalyzed asymmetric hydrogenation of isoquinolines has been developed using in situ generated hydrogen halide as an activator, achieving up to 99% enantiomeric excess (ee). nih.gov This highlights the important role of halogens in activating the isoquinoline substrate for asymmetric transformations.

Table 1: Asymmetric Hydrogenation of Isoquinolines

| Catalyst System | Substrate | Activating Principle | Achieved Enantioselectivity (ee) | Reference |

| Iridium Complex | Isoquinolines | In situ generated Hydrogen Halide | Up to 99% | nih.gov |

| Rhodium-Cp* Complex | Dihydroisoquinolines | Chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand | Up to 69% | mdpi.com |

This table is interactive. Click on the headers to sort.

Exploration of Isoquinoline Scaffolds in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The isoquinoline scaffold has been explored for its potential in this area, particularly in reactions involving activation through non-covalent interactions. Halogen bonding, an attractive interaction between a halogen atom with an electron-deficient region (σ-hole) and a Lewis base, is a key principle being investigated in organocatalysis. acs.org

Computational and experimental studies have shown that halogen-substituted (iso)quinolines can be activated through halogen-bonding catalysis. acs.org For example, tetrakis-iodotriazole multidentate anion-binding catalysts have been used in the dearomatization reaction of halogen-substituted isoquinolines, achieving remarkable enantioselectivities of up to 95:5 enantiomeric ratio (e.r.). acs.org This strategy exploits the interaction between the halogen on the catalyst and the halogen substituent on the isoquinoline substrate to pre-organize the substrate in the catalyst's chiral cavity, leading to high levels of chirality transfer. acs.org Furthermore, chiral phosphoric acids have been successfully employed to catalyze the Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines via dynamic kinetic resolution. nih.gov

Integration in Materials Science Research

The rigid and planar structure of the isoquinoline ring system, combined with the ability to tune its electronic properties through substitution, makes it an attractive component for advanced materials. Halogenation can enhance properties such as conductivity, luminescence, and the ability to coordinate with metal ions.

Development of Isoquinoline-Based Conductive and Optical Materials

Isoquinoline derivatives have been incorporated into polymers and copolymers to create novel conductive and optical materials. amerigoscientific.com The ability to tailor the chemical structure allows for the design of materials with specific electrical and optical properties. amerigoscientific.com For example, polymers based on isoquinoline-1,3-dione (IQD), a novel electron-withdrawing building block, have been synthesized and studied for their application in field-effect transistors. rsc.orgresearchgate.net These materials have shown ambipolar charge transport behavior with significant electron and hole mobilities, highlighting their potential as high-performance semiconducting materials. rsc.org

The electronic and optical properties of isoquinoline derivatives have been a subject of significant interest. nih.gov Many isoquinoline derivatives exhibit fluorescent properties and are considered potential fluorophores. nih.gov The introduction of different substituents, including halogens, can modulate the emission wavelengths and quantum yields. For instance, newly synthesized imidazo[5,1‐a]isoquinolines have been shown to emit intense blue luminescence with high quantum efficiencies, suggesting their potential use as emitter molecules in organic light-emitting diodes (OLEDs). researchgate.net

Table 2: Properties of Isoquinoline-Based Polymers for Electronics

| Polymer Base | Application | Key Property | Reported Mobility (cm²/V·s) | Reference |

| Isoquinoline-1,3-dione (P1) | Field-Effect Transistor | Ambipolar Charge Transport | μe = 0.04 / μh = 0.35 | rsc.org |

| Isoquinoline-1,3-dione (P2) | Field-Effect Transistor | p-type Behavior | μh = 1.08 | rsc.org |

| Isoquinoline-1,3-dione (P3) | Field-Effect Transistor | p-type Behavior | μh = 0.75 | rsc.org |

This table is interactive. Click on the headers to sort.

Utilization as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov Isoquinoline derivatives are utilized as ligands in the synthesis of MOFs due to their ability to coordinate with metal ions. amerigoscientific.com The physical and chemical properties of the resulting MOFs are highly dependent on the nature of the organic linker. ossila.com

MOFs incorporating ligands with delocalized π-electrons, such as those derived from biquinoline, can exhibit interesting photoluminescence properties. nih.govacs.org These materials have potential applications in areas such as gas storage, catalysis, and drug delivery. amerigoscientific.comnih.gov The introduction of halogen atoms onto the isoquinoline ligand can influence the framework's structure, porosity, and electronic properties, thereby tuning its functionality for specific applications. For example, s-block metal-based MOFs have been shown to be highly efficient heterogeneous catalysts in organic transformations. nih.gov

Applications as Fluorosensors and Fluorescent Probes

The inherent fluorescence of many isoquinoline derivatives has led to their development as fluorosensors and fluorescent probes for the detection of various analytes. nih.govnih.gov The fluorescence properties, such as emission intensity and wavelength, can change upon interaction with a target molecule or ion, providing a detectable signal.

Isoquinoline and quinoline-based probes have been designed for the selective detection of metal ions. rsc.orgacs.orgrsc.org For example, quinoline-based chelators are widely used as zinc-activated fluorophores in biological systems. acs.org The design of these probes can be modified to achieve high selectivity and sensitivity for specific ions like Cd²⁺. researchgate.net The synthesis of novel isoquinoline derivatives and the subsequent study of their optical properties is an active area of research, with the goal of developing new and improved fluorescent probes for various applications, including in vivo imaging. nih.govnih.gov

Conclusion

Strategic Retrosynthetic Analysis of the Isoquinoline Core

The construction of the isoquinoline skeleton is a well-established field in organic synthesis, with numerous named reactions designed to form this bicyclic system. researchgate.net Retrosynthetic analysis of the isoquinoline core generally reveals two primary disconnection approaches, both of which involve the formation of one of the two rings. A common strategy involves the cyclization of a suitably substituted phenethylamine (B48288) derivative, which forms the nitrogen-containing ring. Alternatively, the benzene (B151609) ring can be constructed onto a pre-existing pyridine (B92270) ring, although this is a less common approach. For halogenated isoquinolines like this compound, the starting materials would need to incorporate the desired halogen atoms at the appropriate positions on the aromatic ring prior to cyclization.

Classical Cyclization Approaches in Isoquinoline Synthesis

Several classical methods have been adapted for the synthesis of halogenated isoquinolines. These reactions rely on the intramolecular cyclization of acyclic precursors.

Adaptations of the Bischler–Napieralski Reaction for Halogenated Precursors

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.org This method has been successfully applied to the synthesis of halogenated isoquinolines by using appropriately halogenated β-phenylethylamines as starting materials. nih.gov The reaction is typically carried out using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. wikipedia.org Microwave-assisted Bischler-Napieralski reactions have been shown to improve yields and reduce reaction times for the synthesis of substituted isoquinoline libraries. organic-chemistry.org

A modified Bischler-Napieralski reaction using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) allows for the cyclization of halogenated N-phenethylamides under mild conditions. nih.govacs.org This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions. nih.govacs.org The reaction proceeds through the activation of the amide, followed by cyclodehydration. acs.org

Table 1: Comparison of Bischler-Napieralski Reaction Conditions

| Reagent System | Temperature | Key Advantages | Reference |

| POCl₃ or P₂O₅ | Reflux | Traditional, widely used | wikipedia.org |

| Microwave Irradiation | High | Reduced reaction times, improved yields | organic-chemistry.org |

| Tf₂O, 2-chloropyridine | Low to ambient | Mild conditions, suitable for sensitive substrates | nih.govacs.org |

Adaptations of the Pictet–Spengler Reaction for Substituted Isoquinolines

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org To synthesize halogenated isoquinolines, the corresponding halogenated β-arylethylamine is used. The resulting tetrahydroisoquinoline can be aromatized to the desired isoquinoline. This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org

While the traditional Pictet-Spengler reaction often requires harsh conditions, modern variations have been developed. For instance, the use of N-acyliminium ions, generated from the acylation of the intermediate imine, allows the cyclization to proceed under milder conditions with a broader range of aromatic systems. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been employed to accelerate the synthesis of substituted isoquinoline libraries. organic-chemistry.org

Applications of the Pomeranz–Fritsch Synthesis to Halogenated Systems

The Pomeranz–Fritsch reaction offers another pathway to isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other routes. organicreactions.org The synthesis of halogenated isoquinolines via this method requires starting with a halogenated benzaldehyde. The reaction proceeds in two stages: the formation of the benzalaminoacetal, followed by the ring closure. organicreactions.org Lewis acids like trifluoroacetic anhydride have been used in addition to traditional sulfuric acid. wikipedia.org

Advanced Catalytic Routes to Halogenated Isoquinolines

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the formation of carbon-carbon and carbon-halogen bonds, providing new avenues for the synthesis of halogenated isoquinolines.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Halogen-Functionalization

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, are indispensable tools for the functionalization of aromatic rings. nih.govacs.org These reactions can be employed to introduce halogen atoms onto the isoquinoline core or to construct the isoquinoline ring itself from halogenated precursors. For example, a pre-formed isoquinoline can be halogenated at specific positions using various reagents, and these halogenated isoquinolines can then undergo further cross-coupling reactions to introduce other functional groups.

Palladium-catalyzed cross-coupling reactions have been particularly effective in the synthesis of substituted isoquinolines. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful method, especially for the coupling of aryl boronic acids with N-acyliminium ions derived from isoquinolines, allowing for C-C bond formation under mild conditions. rsc.org These catalytic methods offer high efficiency and functional group tolerance, making them highly valuable for the synthesis of complex halogenated isoquinoline derivatives. eie.gr

C–H Activation and Annulation Reactions for Isoquinoline Ring Formation

Direct Halogenation and Halogen-Metal Exchange Strategies

Direct halogenation of the isoquinoline core provides a straightforward route to halogenated derivatives. A method for the direct C4-halogenation of isoquinolines has been developed using a one-pot sequence involving dearomatization with Boc₂O, electrophilic halogenation, and subsequent rearomatization. acs.orgnih.gov This approach offers high regioselectivity for the C4 position.

Halogen-metal exchange is another important strategy for the functionalization of halogenated isoquinolines. orgsyn.orgquimicaorganica.org Treatment of a bromo- or iodo-isoquinoline with an organolithium reagent at low temperature can lead to the formation of a lithiated isoquinoline intermediate. researchgate.net This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. quimicaorganica.org This method's success often depends on the careful control of temperature to prevent competing nucleophilic addition reactions. iust.ac.ir

Multicomponent and One-Pot Syntheses of Substituted Isoquinolines

Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. nih.govacs.org A variety of substituted isoquinolines can be synthesized through palladium-catalyzed, microwave-assisted MCRs starting from o-bromoarylaldehydes, terminal alkynes, and aqueous ammonia. thieme-connect.com Another example is the three-component reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex dihydropyrrolo[2,1-a]isoquinolines. acs.org Similarly, new C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines have been synthesized via a three-component domino reaction under microwave irradiation. researchgate.net These methods allow for the rapid assembly of complex molecular scaffolds from simple and readily available starting materials.

Future Directions and Emerging Research Perspectives for 5 Bromo 7 Chloroisoquinoline

Development of Eco-Friendly and Sustainable Synthetic Routes for Halogenated Isoquinolines

The synthesis of complex heterocyclic compounds like 5-Bromo-7-chloroisoquinoline has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. Recognizing the environmental and economic drawbacks of these conventional routes, a major future direction is the development of green and sustainable synthetic strategies. rsc.orgchemistryjournals.net

Emerging research focuses on several key principles of green chemistry:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ionic liquids, or supercritical fluids. rsc.orgchemistryjournals.net

Recyclable Catalytic Systems: Employing catalysts that can be easily recovered and reused, minimizing waste and cost. rsc.org Ruthenium-based catalysts in polyethylene glycol (PEG), for example, have shown promise as recyclable systems for isoquinoline (B145761) synthesis. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Future synthetic strategies for halogenated isoquinolines will likely involve transition-metal-catalyzed C-H activation and annulation reactions, which offer highly efficient and atom-economical pathways to the isoquinoline core. ijpsjournal.comnih.gov These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The integration of flow chemistry is another promising avenue, enabling safer, more efficient, and scalable production of these important compounds. chemistryjournals.net

Table 1: Comparison of Synthetic Routes for Isoquinolines

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods (e.g., Bischler-Napieralski, Pictet-Spengler) | Classic cyclization reactions often requiring harsh conditions (e.g., strong acids, high temperatures). mdpi.com | Well-established and widely used for core scaffold synthesis. ijpsjournal.comrsc.org | Often low yielding, narrow substrate scope, and environmentally unfriendly. rsc.orgresearchgate.net |

| Transition-Metal Catalysis (e.g., Pd, Rh, Ru) | C-H activation/annulation reactions that form the isoquinoline ring in a highly efficient manner. ijpsjournal.comnih.gov | High atom economy, milder reaction conditions, functional group tolerance. ijpsjournal.comnih.gov | Reliance on expensive and sometimes toxic heavy metals. rsc.org |

| Green Synthetic Routes | Utilizes benign solvents (e.g., water), recyclable catalysts, and energy-efficient techniques (e.g., microwave irradiation). rsc.orgresearchgate.net | Environmentally friendly, reduced waste, increased safety, and potential for cost savings. chemistryjournals.net | May require further optimization to achieve high yields and broad applicability. |

Deeper Mechanistic Elucidation of Biological Activities through Advanced Biophysical Techniques

While isoquinoline alkaloids are known to possess a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, the precise mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. mdpi.comnih.govrsc.orgnih.gov Future research will increasingly rely on advanced biophysical techniques to probe the interactions of these compounds at the molecular level.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be instrumental in providing high-resolution structural data of this compound bound to its biological targets. mdpi.combiophysics.org This information is critical for understanding the specific molecular interactions that drive its biological effects. Furthermore, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics, offering deeper insights into the drug-target engagement.

Molecular imaging techniques also represent a powerful tool for studying the behavior of these compounds within a cellular context, allowing for the non-invasive assessment of biological processes in living systems. mdpi.com By employing these advanced methods, researchers can move beyond simply identifying biological activity to understanding the intricate molecular choreography that underlies it.

Advanced Computational Modeling for Rational Design and Lead Optimization in Drug Discovery

The integration of computational methods into the drug discovery pipeline has revolutionized the process of identifying and optimizing lead compounds. danaher.comopenmedicinalchemistryjournal.comnih.gov For this compound, advanced computational modeling will be a key driver of future research, enabling the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.net

Computational approaches that will shape the future of halogenated isoquinoline research include:

Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of target proteins to predict binding affinities and modes of interaction. openmedicinalchemistryjournal.comnih.govpatsnap.com

Quantitative Structure-Activity Relationship (QSAR): Establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities to guide the design of more potent molecules. patsnap.compharmafeatures.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the drug-target complex over time to provide insights into the stability of binding and the conformational changes that may occur. patsnap.com

De Novo Drug Design: Using algorithms to design novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.comnih.gov

These in silico tools allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis, significantly reducing the time and cost associated with traditional trial-and-error approaches. openmedicinalchemistryjournal.comresearchgate.net

Table 2: Computational Tools in Rational Drug Design

| Technique | Application in Isoquinoline Research | Primary Output |

|---|---|---|

| Molecular Docking | Predicting the preferred binding orientation and affinity of isoquinoline derivatives to a target protein. patsnap.com | Binding scores, interaction patterns. |

| QSAR | Developing predictive models for the biological activity of new halogenated isoquinolines based on their structural features. patsnap.com | Correlation between chemical structure and biological activity. |

| Molecular Dynamics | Assessing the stability and conformational dynamics of the isoquinoline-target complex. patsnap.com | Information on complex stability and flexibility. |

| Virtual Screening | Screening large compound libraries to identify novel isoquinoline-based hits. openmedicinalchemistryjournal.comnih.gov | A ranked list of potential hit compounds. |

Exploration of Novel Reactivity and Functionalization Strategies for the Isoquinoline Core

The versatility of the isoquinoline scaffold lies in the potential for its functionalization at various positions, allowing for the fine-tuning of its properties. nih.govrsc.org A significant area of future research for this compound will be the exploration of novel reactivity and functionalization strategies to create a diverse library of analogues for biological screening and materials science applications.

The presence of two distinct halogen atoms (bromine and chlorine) on the isoquinoline ring of this compound offers unique opportunities for selective functionalization. Future work will likely focus on developing chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can selectively modify one halogenated position while leaving the other intact. nih.gov This would allow for the stepwise and controlled introduction of different substituents, leading to a wide array of structurally diverse molecules.

Furthermore, late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, are becoming increasingly important. ijpsjournal.com The application of these methods to the this compound core will enable the rapid generation of analogues without the need for de novo synthesis, accelerating the structure-activity relationship (SAR) studies that are crucial for lead optimization. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical and biological sciences is poised to dramatically accelerate the pace of drug discovery and materials development. ijpsjournal.comnih.govresearchgate.net For this compound, the integration of AI and ML will be a transformative future direction, impacting nearly every aspect of its research and development.

Table 3: Applications of AI/ML in the Isoquinoline Discovery Pipeline

| Discovery Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analyzing biological data to identify and validate novel therapeutic targets for isoquinoline-based drugs. forbes.com | Faster identification of promising disease targets. |

| Hit Identification & Lead Generation | Predicting the bioactivity and toxicity of virtual compounds; generative models for de novo design of novel isoquinolines. ijpsjournal.comnih.govforbes.com | Accelerated identification of high-quality lead compounds. |

| Lead Optimization | Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties to guide molecular modifications. danaher.com | Reduced late-stage attrition of drug candidates. |

| Synthesis Planning | Retrosynthesis analysis to propose efficient and sustainable synthetic routes. | Faster development of optimized chemical syntheses. |

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-7-chloroisoquinoline, and how can purity be validated?

Methodological Answer:

Synthesis typically involves halogenation of isoquinoline derivatives. For example, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 7-position via electrophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR (compare with literature spectra) and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks using H NMR (e.g., aromatic protons at δ 7.5–9.0 ppm) and C NMR (distinctive shifts for halogenated carbons).

- IR Spectroscopy : Confirm C-Br (550–600 cm) and C-Cl (700–750 cm) stretches.

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H] and isotopic patterns (Br/Cl). Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced: How does the electronic effect of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of Br and Cl substituents deactivates the isoquinoline ring, reducing nucleophilic aromatic substitution (SNAr) rates. Investigate via:

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and Fukui indices.

- Experimental Validation : Perform Suzuki-Miyaura coupling under varying conditions (e.g., Pd catalysts, bases). Monitor reaction kinetics via LC-MS and compare yields with non-halogenated analogs .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies may arise from solvent purity or measurement methods. Systematic approaches include:

- Standardized Protocols : Use USP/ICH guidelines for solubility determination (e.g., shake-flask method, HPLC quantification).

- Thermodynamic Analysis : Measure temperature-dependent solubility (van’t Hoff plots) and compare with computational predictions (COSMO-RS).

- Error Analysis : Quantify batch-to-batch variability in halogen content via X-ray fluorescence (XRF) .

Advanced: What strategies are effective for studying the metabolic stability of this compound in pharmacological applications?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS/MS, and calculate half-life ().

- Isotope Labeling : Use C-labeled compound to trace metabolites.

- Computational ADME Prediction : Apply tools like SwissADME to predict cytochrome P450 interactions and guide experimental design .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Waste Disposal : Halogenated waste must be segregated and treated via incineration.

- Toxicity Screening : Refer to SDS and conduct acute toxicity assays (e.g., zebrafish embryo model) .

Advanced: How can computational modeling predict the crystallographic behavior of this compound?

Methodological Answer:

- Molecular Packing Analysis : Use Mercury CSD software to simulate crystal structures from XRD data.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., halogen bonding) to explain polymorphism.

- Validation : Compare predicted lattice parameters with experimental XRD data (e.g., CCDC entries) .

Advanced: What experimental designs are optimal for studying halogen-bonding interactions in this compound co-crystals?

Methodological Answer:

- Co-Crystallization Screens : Use solvent evaporation with varied co-formers (e.g., iodoperfluorobenzenes).

- XRD Analysis : Resolve short contacts (<3.5 Å) between Br/Cl and electron donors.

- Thermodynamic Studies : Measure melting points and compare with DFT-calculated interaction energies .

Basic: How can researchers access reliable physical property data (e.g., melting point, logP) for this compound?

Methodological Answer:

- Primary Sources : Consult NIST Chemistry WebBook for experimentally validated data.

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask method for logP (octanol/water partition).

- Peer-Reviewed Literature : Cross-reference data from journals like J. Org. Chem. or Org. Biomol. Chem. .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Derivative Synthesis : Modify substituents (e.g., replace Br with I, vary Cl position).

- Biological Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.